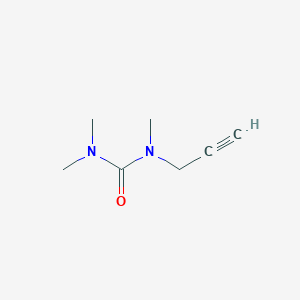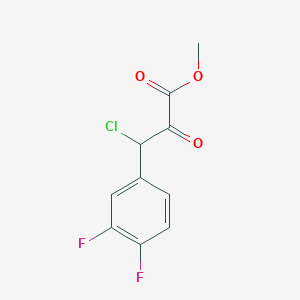
ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate
描述
ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group, a methyl group, and a pyridyl group attached to an acrylate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-3-(2-pyridyl)acrylate typically involves the reaction of 2-methyl-3-(2-pyridyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-methyl-3-(2-pyridyl)acrylate may involve continuous flow processing. This method allows for the superheating of solvents and elevated reaction temperatures, which are not possible in conventional batch reactions. Continuous flow processing offers advantages such as shorter reaction times, increased safety, and reduced waste .
化学反应分析
Types of Reactions: ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylates.
科学研究应用
ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a co-monomer in various polymerization reactions.
作用机制
The mechanism of action of ethyl 2-methyl-3-(2-pyridyl)acrylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Ethyl 3-(2-pyridyl)acrylate: Lacks the methyl group at the 2-position.
Methyl 2-methyl-3-(2-pyridyl)acrylate: Contains a methyl ester group instead of an ethyl ester group.
2-Methyl-3-(2-pyridyl)acrylic acid: The carboxylic acid form of the compound.
Uniqueness: ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is unique due to the presence of both the ethyl ester and the methyl group, which confer distinct reactivity and properties
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
ethyl 2-methyl-3-pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)8-10-6-4-5-7-12-10/h4-8H,3H2,1-2H3 |
InChI 键 |
WUOWSMMMIWBRDY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CC1=CC=CC=N1)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-Cyclopentyl-3-ethyl-N-[(pyridin-3-yl)methyl]-1H-indazol-6-amine](/img/structure/B8597371.png)
